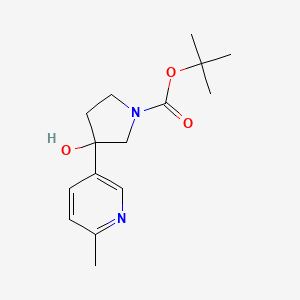

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1 and two substituents at position 3: a hydroxyl (-OH) group and a 6-methylpyridin-3-yl moiety. This compound is likely utilized as a pharmaceutical intermediate or building block for drug discovery, given the prevalence of pyrrolidine and pyridine motifs in medicinal chemistry .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O3/c1-11-5-6-12(9-16-11)15(19)7-8-17(10-15)13(18)20-14(2,3)4/h5-6,9,19H,7-8,10H2,1-4H3 |

InChI Key |

NOAXCJWDJPQYSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2(CCN(C2)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Synthesis from Pyrrolidine Derivatives

This method involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. The key steps include:

Reagents : Tert-butyl carbamate, 6-methylpyridine, and a coupling agent (e.g., DCC or EDC).

Conditions : The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures to facilitate the coupling reaction.

Yield : This method generally provides moderate to high yields, often exceeding 70% depending on the reaction conditions.

Method 2: Reduction of Pyridine N-Oxides

Another effective approach is the reduction of pyridine N-oxides, which can be transformed into the desired pyrrolidine derivative through:

Reagents : Sodium borohydride or lithium aluminum hydride as reducing agents.

Conditions : The reaction is performed in solvents like tetrahydrofuran or ethanol under controlled temperatures to ensure complete reduction without over-reduction.

Yield : Yields for this method can vary but typically range from 60% to 80%.

Method 3: Multi-step Synthesis via Intermediate Formation

A more complex synthetic route involves forming intermediates that are subsequently converted into the target compound:

Formation of an intermediate : Start with a readily available amino acid derivative.

Cyclization : Use coupling agents to promote cyclization into the pyrrolidine framework.

Final modification : Introduce the tert-butyl group and hydroxymethyl functionality through selective reactions.

- Yield : This multi-step process may yield lower overall efficiency but allows for greater structural diversity and functionalization.

Summary of Preparation Methods

| Method | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Direct Synthesis | Tert-butyl carbamate, 6-methylpyridine | Room temperature, inert atmosphere | >70% |

| Reduction of Pyridine N-Oxides | Sodium borohydride | THF/Ethanol, controlled temperature | 60%-80% |

| Multi-step Synthesis | Amino acid derivatives | Varies by step; often requires multiple reagents | Variable |

When selecting a preparation method for tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate, several factors should be considered:

Scalability : Some methods may be more amenable to scale-up for industrial applications, while others are better suited for laboratory-scale synthesis.

Purity Requirements : Depending on the intended application, purification steps may be necessary post-synthesis to achieve desired purity levels.

Environmental Impact : Consideration of solvents and reagents used in each method is crucial for sustainable practices in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Target Compound

- Structure : Pyrrolidine with tert-butyl carbamate (position 1), 3-hydroxy, and 3-(6-methylpyridin-3-yl) groups.

Analog 1 : tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine with tert-butyl carbamate (position 1) and a 3-((6-chloro-5-iodopyridin-3-yloxy)methyl) substituent.

- Key Differences: Pyridine substituent is linked via an oxygen-methylene bridge.

- Implications : Increased molecular weight (due to halogens) and reduced solubility compared to the target compound.

Analog 2 : tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine with tert-butyl carbamate (position 1) and a 3-hydroxymethyl group.

- Key Differences :

- Lacks the pyridine ring; hydroxymethyl group provides polarity without aromaticity.

- Stereochemistry specified as (R)-configuration, which may influence chiral recognition in biological systems.

- Implications : Lower molecular weight (201.26 vs. ~277.3 for the target compound) and higher solubility in aqueous media.

Heterocyclic Modifications

Analog 3 : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine with tert-butyl carbamate (position 1), 3-hydroxy, 3-trifluoromethyl, and 4-methyl groups.

- Key Differences :

- Trifluoromethyl (-CF₃) group introduces strong electronegativity and metabolic stability.

- Methyl group at position 4 adds steric hindrance.

- Stereochemistry (3R,4S) critical for activity in enantioselective applications.

- Implications : Enhanced lipophilicity and resistance to oxidative metabolism compared to the target compound.

Analog 4 : tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

- Structure : Pyrrolidine with tert-butyl carbamate (position 1) and 3-hydroxy-3-methyl substituents.

- Key Differences :

- Lacks pyridine; methyl and hydroxyl groups at position 3 create a compact, polar structure.

- Molecular weight: 201.26 (vs. ~277.3 for the target compound).

Functional Group Complexity

Analog 5 : tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

- Structure: Pyrrolidine with tert-butyl carbamate (position 1) and a 3-amino-linked pyrimidine ring bearing dibenzylamino and nitro groups.

- Key Differences: Pyrimidine core (vs. pyridine) with electron-withdrawing nitro (-NO₂) and bulky dibenzylamino groups. Increased steric and electronic complexity.

- Implications : Likely tailored for high-affinity interactions in kinase inhibitors or nucleotide analogs.

Structural and Physicochemical Comparison Table

*Estimated based on structural similarity.

Research Implications

- Its balance of polarity and lipophilicity makes it suitable for blood-brain barrier penetration.

- Halogenated Analogs (e.g., Analog 1): Halogens may improve binding affinity but reduce solubility, limiting bioavailability .

- Trifluoromethyl Derivatives (e.g., Analog 3): Enhanced metabolic stability is advantageous for drug candidates requiring prolonged half-lives .

Biological Activity

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on receptor interactions, metabolic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 278.35 g/mol. Its structure includes a pyrrolidine ring with a tert-butyl group and a hydroxyl group, which are crucial for its biological interactions.

Receptor Interaction

Research indicates that this compound may act as an agonist for beta-3 adrenergic receptors . These receptors are vital in regulating metabolic processes such as lipolysis and thermogenesis. The compound's ability to selectively bind to these receptors suggests it could influence energy metabolism and weight management.

Binding Affinity Studies:

Studies utilizing radiolabeled ligands have demonstrated that this compound exhibits selective binding to beta-3 adrenergic receptors, with potential implications for obesity treatment and metabolic disorders .

| Parameter | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| Receptor Type | Beta-3 Adrenergic |

| Binding Affinity (Ki) | [Specific values needed] |

Metabolic Effects

The compound's interaction with beta-3 adrenergic receptors may promote lipid mobilization and enhance thermogenic activity in adipose tissues. This mechanism could be beneficial in developing treatments for obesity and related metabolic syndromes.

Study on Metabolic Impact

A study published in the Journal of Medicinal Chemistry investigated the metabolic effects of various pyrrolidine derivatives, including this compound. The results indicated that compounds with similar structures could significantly enhance energy expenditure in animal models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate | C14H23N2O3 | Lacks the pyridine moiety; simpler structure |

| Tert-butyl (S)-1-Boc-(3-hydroxymethyl)pyrrolidine | C15H25N2O4 | Contains a Boc protecting group |

| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C15H23N2O3 | Piperidine instead of pyrrolidine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step routes involving key intermediates. For example:

- Step 1 : React a pyridine derivative (e.g., 6-methylpyridin-3-ylboronic acid) with a pyrrolidine precursor under Suzuki-Miyaura coupling conditions.

- Step 2 : Protect the amine group using tert-butyl dicarbonate (Boc anhydride) in dichloromethane with catalytic DMAP and triethylamine (TEA) at 0–20°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, hydroxyl at δ ~3.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₅H₂₄N₂O₃: 292.18 g/mol) .

- HPLC : Use a reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent degradation.

- Avoid exposure to strong acids/bases, as the Boc group is labile under acidic conditions .

Q. How can researchers mitigate byproduct formation during synthesis?

- Methodological Answer :

- Optimize reaction stoichiometry (e.g., use 1.2 equivalents of Boc anhydride to ensure complete protection).

- Monitor reaction progress via TLC and quench unreacted reagents with aqueous washes .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use software (e.g., Gaussian) to model transition states and identify energy barriers for key steps like hydroxylation or coupling.

- ICReDD’s Reaction Path Search : Integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve stereochemical ambiguities in the pyrrolidine ring?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluent.

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to determine absolute configuration .

Q. How can researchers quantify trace impurities in the compound?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect sub-0.1% impurities (e.g., de-Boc byproducts).

- Spike Recovery Tests : Validate accuracy by spiking known impurities into pure samples .

Q. What pharmacological applications are feasible for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.